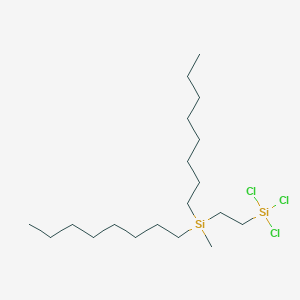
(DI-N-Octylmethylsilyl)ethyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (DI-N-Octylmethylsilyl)ethyltrichlorosilane typically involves the reaction of octylmethylsilane with ethyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
(DI-N-Octylmethylsilyl)ethyltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds, which are essential in the production of silicone-based materials.
Scientific Research Applications
(DI-N-Octylmethylsilyl)ethyltrichlorosilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (DI-N-Octylmethylsilyl)ethyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. The compound’s silicon atoms can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane, silazane, and carbon-silicon bonds . These interactions are crucial in its applications in surface modification, material synthesis, and chemical reactions .
Comparison with Similar Compounds
(DI-N-Octylmethylsilyl)ethyltrichlorosilane can be compared with other organochlorosilanes such as:
Trimethylsilyl chloride: A simpler organochlorosilane used in similar applications but with different reactivity and properties.
Dimethyldichlorosilane: Another organochlorosilane with two chlorine atoms, used in the production of silicone polymers.
Phenyltrichlorosilane: An organochlorosilane with a phenyl group, used in the synthesis of phenyl-containing silicone materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H41Cl3Si2 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
trichloro-[2-[methyl(dioctyl)silyl]ethyl]silane |
InChI |
InChI=1S/C19H41Cl3Si2/c1-4-6-8-10-12-14-16-23(3,18-19-24(20,21)22)17-15-13-11-9-7-5-2/h4-19H2,1-3H3 |
InChI Key |
QVSCTHUCDLBWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


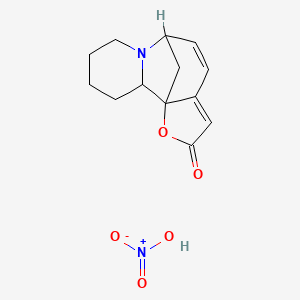
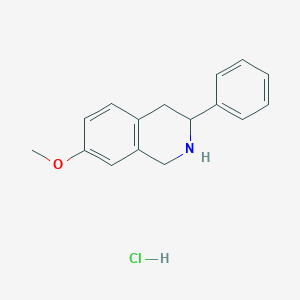
![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
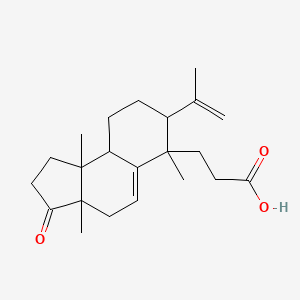
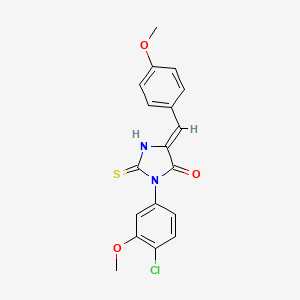
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)
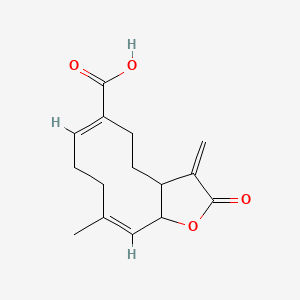
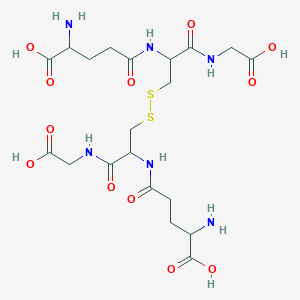
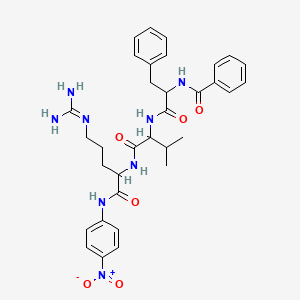
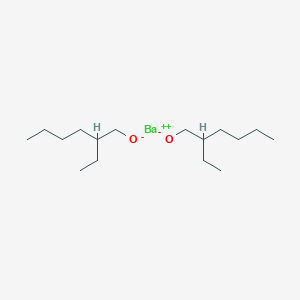
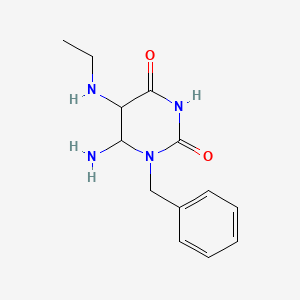
![7-(1,3-Benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B12317342.png)
